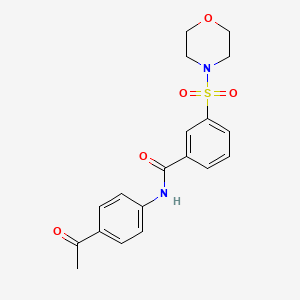

N-(4-acetylphenyl)-3-morpholin-4-ylsulfonylbenzamide

Description

N-(4-acetylphenyl)-3-morpholin-4-ylsulfonylbenzamide is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a benzamide core with an acetylphenyl group and a morpholinylsulfonyl group, making it a unique molecule with significant potential in various fields.

Properties

IUPAC Name |

N-(4-acetylphenyl)-3-morpholin-4-ylsulfonylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O5S/c1-14(22)15-5-7-17(8-6-15)20-19(23)16-3-2-4-18(13-16)27(24,25)21-9-11-26-12-10-21/h2-8,13H,9-12H2,1H3,(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRGIDDRCVFODKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-3-morpholin-4-ylsulfonylbenzamide typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the reaction of 4-acetylphenylamine with sulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with morpholine under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-3-morpholin-4-ylsulfonylbenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions using agents like sodium borohydride can convert the ketone group to an alcohol.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in ethanol or tetrahydrofuran.

Substitution: Nitric acid, halogens; reactions often carried out in acidic or basic media.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohol derivatives.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N-(4-acetylphenyl)-3-morpholin-4-ylsulfonylbenzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of sulfonamide-based drugs.

Medicine: Explored for its antimicrobial and anti-inflammatory properties, making it a candidate for drug development.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-3-morpholin-4-ylsulfonylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes like dihydropteroate synthase in bacteria. This inhibition disrupts the synthesis of folic acid, a crucial component for bacterial growth and replication, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

- N-(4-acetylphenyl)-4-methylbenzenesulfonamide

- N-(4-acetylphenyl)-N-(diphenylphosphino)-p,p-diphenylphosphinous amide

Uniqueness

N-(4-acetylphenyl)-3-morpholin-4-ylsulfonylbenzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the morpholinylsulfonyl group enhances its solubility and bioavailability, making it more effective in biological applications compared to similar compounds.

Biological Activity

N-(4-acetylphenyl)-3-morpholin-4-ylsulfonylbenzamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its unique structural features, which include:

- Morpholine ring : Contributes to the compound's solubility and interaction with biological targets.

- Sulfonamide group : Often associated with antibacterial properties and enzyme inhibition.

- Acetylphenyl moiety : May enhance binding affinity to specific receptors or enzymes.

This compound operates through several mechanisms:

- Enzyme Inhibition : The sulfonamide group is known to inhibit various enzymes, particularly those involved in metabolic pathways. This inhibition can lead to altered cellular processes, such as reduced proliferation in cancer cells.

- Receptor Modulation : The compound may interact with specific receptors, influencing signaling pathways related to inflammation and cell growth.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | |

| HeLa (Cervical Cancer) | 10.0 | |

| A549 (Lung Cancer) | 15.0 |

These findings suggest that the compound may induce apoptosis and inhibit cell cycle progression, making it a candidate for further development in cancer therapeutics.

Anti-inflammatory Effects

The compound has also shown promising anti-inflammatory effects in preclinical models. Studies indicate that it can reduce the production of pro-inflammatory cytokines, which are critical in conditions such as arthritis and other inflammatory diseases.

Case Studies

- In Vivo Studies : A study conducted on mice treated with this compound demonstrated a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent.

- Mechanistic Insights : Research utilizing molecular docking simulations has revealed that the compound binds effectively to the active sites of specific kinases involved in cancer progression, suggesting a targeted approach to therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.